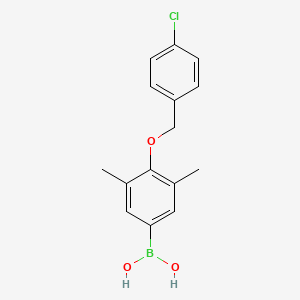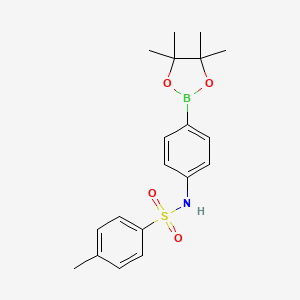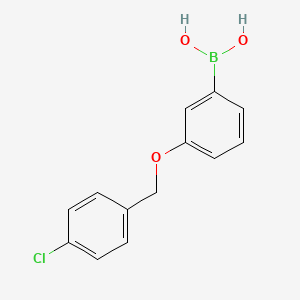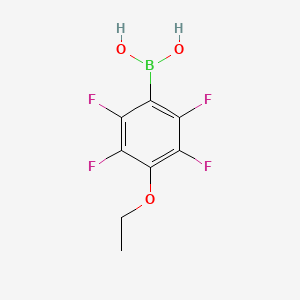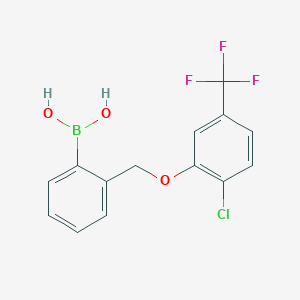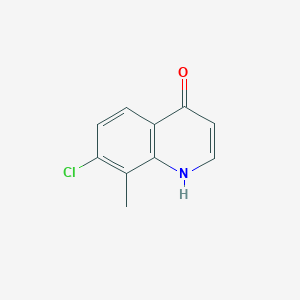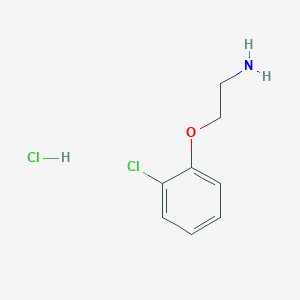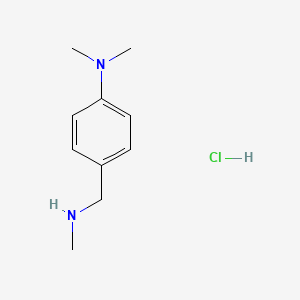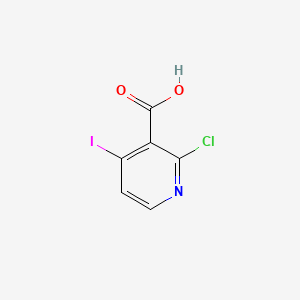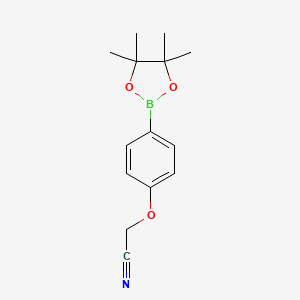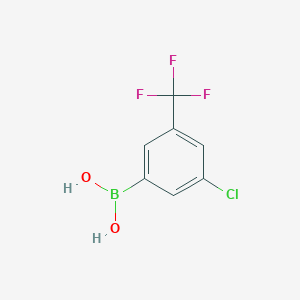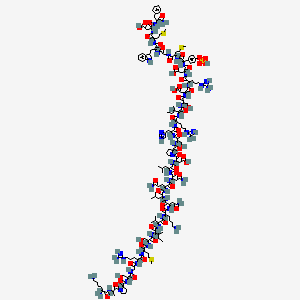
Cholecystokinin
Übersicht
Beschreibung
Cholecystokinin-33 (CCK-33) ist ein Peptidhormon, das erstmals aus dem Schweinedarm isoliert wurde. Es besteht aus 33 Aminosäureresten und ist eine der molekularen Formen von this compound, das aus einem einzigen Gen gebildet wird und einer posttranslationalen Verarbeitung unterliegt . This compound-33 ist an verschiedenen physiologischen Funktionen beteiligt, darunter die Stimulation der Gallenblasenkontraktion, die Sekretion von Pankreasenzymen und die Modulation der Aktivitäten des zentralen Nervensystems .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound-33 umfasst die Festphasenpeptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Der Prozess umfasst die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nach dem Zusammenbau der Peptidkette wird das Peptid unter Verwendung einer Mischung aus Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten und entschützt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound-33 kann durch rekombinante DNA-Technologie erzielt werden. Diese Methode beinhaltet die Insertion des Gens, das für this compound-33 kodiert, in einen geeigneten Expressionsvektor, der dann in einen Wirtsorganismus wie Escherichia coli oder Hefe eingeführt wird. Der Wirtsorganismus produziert das Peptid, das anschließend mittels chromatographischer Techniken gereinigt wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholecystokinin-33 involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound-33 can be achieved through recombinant DNA technology. This method involves the insertion of the gene encoding this compound-33 into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Reaktionstypen
Cholecystokinin-33 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Oxidation von Methioninresten in this compound-33 kann unter oxidativen Stressbedingungen auftreten.
Reduktion: Disulfidbrücken innerhalb des Peptids können mit Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.
Substitution: Aminosäurereste in this compound-33 können durch site-directed Mutagenese durch andere Aminosäuren ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.
Substitution: Site-directed Mutagenese unter Verwendung spezifischer Primer und DNA-Polymerase.
Hauptsächlich gebildete Produkte
Oxidation: Oxidierte Methioninreste.
Reduktion: Reduzierte Disulfidbrücken.
Substitution: Mutante Peptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Cholecystokinin-33 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und posttranslationaler Modifikationen.
Industrie: Wird bei der Entwicklung von diagnostischen Assays und als Standard in der Peptidanalyse eingesetzt.
Wirkmechanismus
This compound-33 entfaltet seine Wirkung durch Bindung an spezifische Rezeptoren, nämlich this compound-Rezeptor 1 (CCK1R) und this compound-Rezeptor 2 (CCK2R). Nach der Bindung an diese Rezeptoren aktiviert this compound-33 intrazelluläre Signalwege, die G-Proteine beinhalten, was zur Modulation verschiedener physiologischer Prozesse führt. Zum Beispiel stimuliert this compound-33 im Magen-Darm-Trakt die Gallenblasenkontraktion und die Pankreasenzymssekretion. Im zentralen Nervensystem moduliert es die Neurotransmitterfreisetzung und die neuronale Aktivität .
Wirkmechanismus
Cholecystokinin-33 exerts its effects by binding to specific receptors, namely this compound receptor 1 (CCK1R) and this compound receptor 2 (CCK2R). Upon binding to these receptors, this compound-33 activates intracellular signaling pathways involving G proteins, leading to the modulation of various physiological processes. For example, in the gastrointestinal tract, this compound-33 stimulates gallbladder contraction and pancreatic enzyme secretion. In the central nervous system, it modulates neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Cholecystokinin-33 ist eine von mehreren molekularen Formen von this compound, darunter this compound-58, this compound-39, this compound-22, this compound-8 und this compound-5 . Im Vergleich zu diesen anderen Formen hat this compound-33 eine einzigartige Aminosäuresequenz und -länge, was sich auf seine Rezeptorbindungsaffinität und biologische Aktivität auswirken kann. Zum Beispiel ist this compound-8 ein kürzeres Peptid, das die wichtigsten biologischen Aktivitäten von this compound-33 beibehält, aber möglicherweise unterschiedliche pharmakokinetische Eigenschaften aufweist .
Referenzen
Eigenschaften
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBZJPOIZFFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H261N51O52S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not water soluble | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cholecystokinin (CCK) is a peptide hormone discovered in the small intestine. Together with secretin and gastrin, CCK constitutes the classical gut hormone triad. In addition to gallbladder contraction, CCK also regulates pancreatic enzyme secretion and growth, intestinal motility, satiety signaling and the inhibition of gastric acid secretion. CCK is, however, also a transmitter in central and intestinal neurons. Notably, CCK is the most ubiquitously found neuropeptide in the human brain. Owing to difficulties in developing accurate assays for the hormone, knowledge about CCK secretion in disease is limited. Available data indicate, however, that proCCK is expressed in certain malignant neuroendocrine tumors and sarcomas, whereas the secretion of CCK is affected in celiac disease and the eating disorder bulimia nervosa. Stimulation with exogenous CCK has proved this protein useful in diagnostic imaging of gallbladder and pancreatic diseases, as well as testing of medullary thyroid carcinomas. Cholecystokinin, a natural polypeptide which is formed in the amine precursor uptake and decarboxylation (APUD) cells of the proximal mucosa of the small intestine, promotes contraction of the gallbladder muscle, resulting in the reduction of gallbladder size and the expression of bile. Cholecystokinin stimulates secretion of pancreatic digestive enzymes and secretion from the glands of Brunner. CCK is composed of a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin. The carboxyl terminus confers the biologic activity of CCK; as a result, gastrin has CCK-mimicking activity and CCK has gastrin-mimicking activity. The amino acid sequence similarity has made the creation of assays for CCK cumbersome, due to the fact that antibodies specific for the biologically active portion the molecule often cross-react with gastrin. This hormone circulates in the blood at concentrations 10 to 100 times greater than that of CCK. | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9011-97-6 | |
| Record name | Cecekin vitrum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
